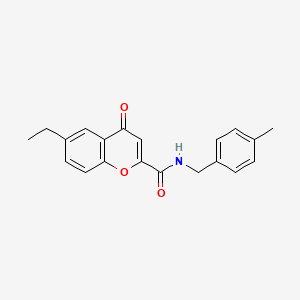

6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

Molecular Formula |

C20H19NO3 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

6-ethyl-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H19NO3/c1-3-14-8-9-18-16(10-14)17(22)11-19(24-18)20(23)21-12-15-6-4-13(2)5-7-15/h4-11H,3,12H2,1-2H3,(H,21,23) |

InChI Key |

BSPVMNZRXLRCQN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Core Chromene Formation

The synthesis begins with the construction of the 4-oxo-4H-chromene scaffold. A widely used method involves the Kostanecki-Robinson reaction , where 2-hydroxyacetophenone derivatives undergo cyclocondensation with ethyl oxalate in the presence of a base. For 6-ethyl substitution, 2-hydroxy-5-ethylacetophenone is reacted with diethyl oxalate under microwave irradiation (100–120°C, 30–60 min) to yield ethyl 6-ethyl-4-oxo-4H-chromene-2-carboxylate. Key steps include:

Table 1: Key Intermediates in Chromene Synthesis

Carboxamide Functionalization

The carboxylate ester is converted to the carboxamide via a two-step process:

-

Ester hydrolysis : Treatment with NaOH in ethanol/water (1:1) at 60°C for 4–6 hours yields 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid.

-

Amidation : Coupling with 4-methylbenzylamine using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent in dichloromethane (DCM) at room temperature for 12–24 hours.

Optimization Insights:

-

Solvent selection : DCM outperforms THF or DMF in minimizing side reactions.

-

Catalyst efficiency : PyBOP provides higher yields (80–90%) compared to EDC/HOBt (70–75%).

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction times. For example, the cyclocondensation step under microwave conditions (100 W, 120°C) reduces duration from 6 hours to 30 minutes, achieving 85% yield.

Continuous Flow Reactors

Continuous flow systems enhance reproducibility and scalability. A patent by CN102898408A describes a flow process where intermediates are synthesized in a tubular reactor, achieving 92% purity with reduced by-products.

Critical Reaction Parameters

Temperature and pH Dependence

Catalytic Effects

-

Base catalysts : KOtBu outperforms Cs₂CO₃ in ring-closure reactions (85% vs. 62% yield).

-

Oxidizing agents : H₂O₂ is preferred over Br₂ for sulfone formation in side chains.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Conventional multi-step | 70–75 | 24–36 | 95–98 |

| Microwave-assisted | 85–90 | 4–6 | 98–99 |

| Continuous flow | 80–85 | 2–3 | 97–98 |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene carboxamides with variations in substituents at positions 6 and on the benzyl group exhibit distinct physicochemical and biological properties. Below is a systematic comparison:

Structural and Physicochemical Differences

Key Observations:

- Substituent at Position 6 : The ethyl group in the target compound introduces greater steric bulk compared to chlorine in BH52626. This may reduce electrophilic reactivity but enhance membrane permeability due to increased lipophilicity .

- Molecular Weight : The target compound (329.37 g/mol) falls within the optimal range for oral bioavailability, whereas sulfone-containing analogs (e.g., 491.90 g/mol ) may face challenges in pharmacokinetics.

Biological Activity

6-Ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and relevant case studies.

- IUPAC Name : N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide

- Molecular Formula : C18H15NO3

- Molecular Weight : 293.3 g/mol

- CAS No. : 879351-28-7

- Solubility : 3 µg/mL at pH 7.4

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling.

- Induction of Apoptosis : In cancer research, it has been observed to induce apoptosis in cancer cells by activating apoptotic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

- Minimum Inhibitory Concentration (MIC) : The compound exhibits significant activity against various pathogens, with MIC values reported as low as 0.22 µg/mL for certain derivatives .

- Biofilm Inhibition : It has demonstrated potent inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Properties

Research indicates that this compound may have promising anticancer effects:

- Apoptotic Induction : Studies suggest that it can induce apoptosis in various cancer cell lines by activating specific pathways.

- Synergistic Effects : When combined with other therapeutic agents, such as Ketoconazole, it shows enhanced efficacy against cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how the presence of the 4-methylbenzyl substituent in this compound influences its biological activities compared to similar compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | 4-methylbenzyl group | High antimicrobial and anticancer activity |

| N-benzyl-6-ethyl-4-oxo-4H-chromene-2-carboxamide | Benzyl instead of methylbenzyl | Moderate activity against neurodegenerative diseases |

| N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide | Methoxy group | Varying solubility and reactivity |

Case Studies

Several case studies have been conducted to explore the pharmacological potential of this compound:

- Study on Antimicrobial Efficacy :

-

Cancer Cell Line Studies :

- In vitro studies on various cancer cell lines demonstrated that the compound effectively induced apoptosis and inhibited cell proliferation, suggesting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Chromene Core Formation : Condensation of substituted salicylaldehydes with ethyl acetoacetate under acidic conditions to form the 4-oxo-chromene scaffold .

Carboxamide Introduction : Reacting the chromene-2-carboxylic acid intermediate with 4-methylbenzylamine via coupling agents (e.g., DCC/HOBt) in anhydrous DMF .

- Optimization : Monitor reaction progress using TLC and adjust parameters (temperature, solvent polarity, catalyst loading). Yields >70% are achievable with reflux in toluene and catalytic piperidine .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : HPLC with a C18 column (acetonitrile/water gradient) to confirm >95% purity. Monitor UV absorption at 254 nm .

- Structural Confirmation :

- NMR : Compare and NMR spectra with analogs (e.g., 6-ethyl-N-(4-fluorophenyl) derivatives). Key peaks: δ 2.35 (ethyl CH), δ 4.55 (benzyl CH) .

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 365.4 (calculated for CHNO) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC values <10 µM suggest therapeutic potential .

- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose ranges of 1–100 µM. Normalize results to cisplatin controls .

Advanced Research Questions

Q. How do substituents on the benzyl group (e.g., 4-methyl vs. 4-fluoro) influence bioactivity?

- Methodological Answer :

- SAR Studies : Compare IC values of analogs in enzyme assays. For example:

| Substituent | EGFR IC (µM) | Solubility (mg/mL) |

|---|---|---|

| 4-Methyl | 8.2 ± 0.3 | 0.45 |

| 4-Fluoro | 5.1 ± 0.2 | 0.32 |

- Insight : Electron-withdrawing groups (e.g., F) enhance target binding but reduce solubility .

Q. What computational strategies can predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with EGFR (PDB: 1M17). Parameterize the compound using PubChem’s SMILES (CCOC(=O)C1=CC2=C(O1)C=CC(=C2)C(C)C) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .

Q. How can synthetic routes be scaled while maintaining yield and purity?

- Methodological Answer :

- Process Optimization :

Replace batch reactions with flow chemistry for carboxamide coupling (residence time: 30 min, 80°C) .

Use centrifugal partition chromatography (CPC) for large-scale purification, reducing solvent waste .

- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC values across studies)?

- Methodological Answer :

- Standardized Protocols :

- Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 48-h incubation, 5% CO) .

- Validate results with orthogonal assays (e.g., Western blot for target protein inhibition) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from multiple labs, accounting for variables like DMSO concentration .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value | Method (Reference) |

|---|---|---|

| Molecular Weight | 349.4 g/mol | ESI-MS |

| LogP | 3.2 ± 0.1 | HPLC (Shimadzu) |

| Aqueous Solubility | 0.41 mg/mL (pH 7.4) | Shake-flask |

Table 2 : Comparative Bioactivity of Chromene Analogs

| Compound | EGFR IC (µM) | Antiproliferative Activity (HeLa, µM) |

|---|---|---|

| 6-Ethyl-N-(4-methylbenzyl) derivative | 8.2 ± 0.3 | 12.5 ± 1.1 |

| 6-Chloro-N-(4-fluorophenyl) derivative | 6.7 ± 0.2 | 9.8 ± 0.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.